4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
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Description
4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C16H13F3N4O2S and its molecular weight is 382.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Applications
A pivotal area of application for quinoline derivatives involves the synthesis of compounds with potential antitumor activities. Alvarez-Ibarra et al. (1997) developed new thiazolo[5,4-b]quinoline derivatives, demonstrating that certain structural features are crucial for significant antitumor activity, including a positive charge density and conformational flexibility of the basic side chain (Alvarez-Ibarra et al., 1997). This insight highlights the potential of structurally related quinoline compounds in cancer research.
Antimicrobial and Antitubercular Activity
Quinoline derivatives are also investigated for their antimicrobial properties. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives showing promising antibacterial and antifungal activities. The study showcases the structural versatility of quinoline derivatives in combating microbial infections (Holla et al., 2006).
Photocatalytic and Electrochemical Properties
Quinoline derivatives are explored for their electrochemical and photocatalytic properties. Li et al. (2020) synthesized octamolybdate complexes with a quinoline–imidazole–monoamide ligand, showcasing their potential in the electrocatalytic reduction of inorganic compounds and oxidation of organic acids. These findings point towards the application of quinoline derivatives in environmental remediation and renewable energy sectors (Li et al., 2020).
Analytical Chemistry Applications
In analytical chemistry, quinoline derivatives are employed as fluorescent markers and probes. Liu et al. (1991) utilized 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde as a derivatization agent for amino sugars, enabling their detection at attomole levels through capillary electrophoresis coupled with laser-induced fluorescence detection. This application underscores the utility of quinoline derivatives in sensitive and precise analytical methodologies (Liu et al., 1991).
Properties
IUPAC Name |
4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-7(2)14-22-23-15(26-14)21-13(25)9-6-20-11-8(12(9)24)4-3-5-10(11)16(17,18)19/h3-7H,1-2H3,(H,20,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQUBYAYYDYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.